Neoschaftoside

Descripción general

Descripción

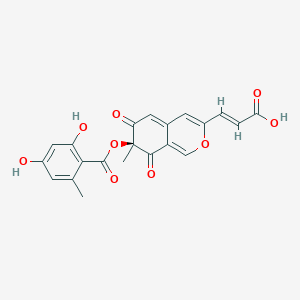

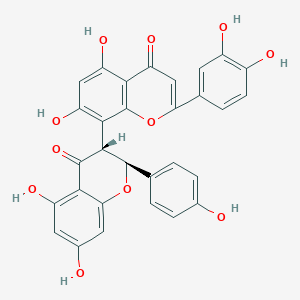

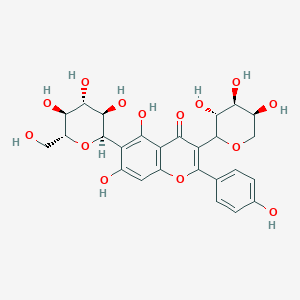

Neoschaftoside is a naturally occurring flavone C-glycoside, specifically an apigenin derivative. It is commonly found in plants such as Viola yedoensis and Desmodium styracifolium. This compound is characterized by its unique structure, which includes a β-D-glucopyranosyl and a β-L-arabinopyranosyl residue attached to the apigenin molecule via C-glycosidic linkages . This compound is known for its yellow crystalline appearance and its role in traditional medicine, particularly in Chinese herbal remedies.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Neoschaftoside can be synthesized through the extraction from plant sources. The process typically involves the following steps:

Extraction: The dried plant material is subjected to solvent extraction using methanol or ethanol.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant sources, followed by purification processes similar to those used in laboratory settings. The use of advanced chromatographic techniques ensures high purity and yield of the compound .

Análisis De Reacciones Químicas

Types of Reactions: Neoschaftoside undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms, altering its functional groups.

Substitution: this compound can participate in substitution reactions where its hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions include oxidized flavonoids, reduced derivatives, and substituted flavone compounds .

Aplicaciones Científicas De Investigación

Neoschaftoside has a wide range of applications in scientific research:

Chemistry: It is used as a reference compound in the study of flavonoid biosynthesis and metabolism.

Mecanismo De Acción

Neoschaftoside exerts its effects through various molecular mechanisms:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.

Anti-inflammatory Activity: this compound inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.

Anticancer Activity: It induces apoptosis in cancer cells by modulating signaling pathways, including the inhibition of nuclear factor-kappa B (NF-κB) and activation of caspases.

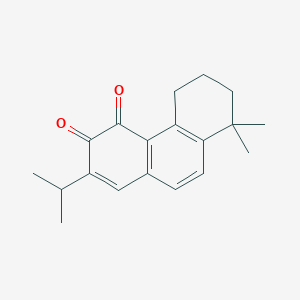

Comparación Con Compuestos Similares

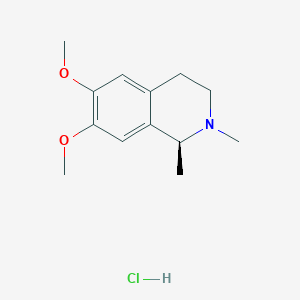

Neoschaftoside is compared with other similar flavone C-glycosides, such as:

Schaftoside: Similar in structure but differs in the glycosidic linkage positions.

Isoschaftoside: An isomer of this compound with different glycosidic linkages.

Carlinoside: Another flavone C-glycoside with distinct glycosidic residues

Uniqueness: this compound’s unique combination of β-D-glucopyranosyl and β-L-arabinopyranosyl residues at specific positions on the apigenin molecule distinguishes it from other similar compounds. This structural uniqueness contributes to its specific biological activities and potential therapeutic applications .

Propiedades

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2R,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O14/c27-6-13-18(32)21(35)23(37)26(40-13)15-19(33)14-10(29)5-12(8-1-3-9(28)4-2-8)39-24(14)16(20(15)34)25-22(36)17(31)11(30)7-38-25/h1-5,11,13,17-18,21-23,25-28,30-37H,6-7H2/t11-,13+,17-,18+,21-,22+,23+,25+,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMDUKUSNQNWVET-LQYCTPBQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)C2=C3C(=C(C(=C2O)C4C(C(C(C(O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC=C(C=C5)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@H](O1)C2=C3C(=C(C(=C2O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC=C(C=C5)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901317427 | |

| Record name | Neoschaftoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61328-41-4 | |

| Record name | Neoschaftoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61328-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neoschaftoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is neoschaftoside and where is it found?

A1: this compound is a flavone C-glycoside, a type of natural compound found in various plants. It has been isolated from plants like Viola yedoensis [], Erythrina corallodendron L. [], and Polygonatum sibiricum [].

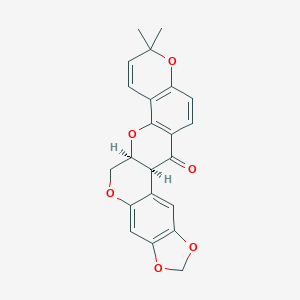

Q2: What is the chemical structure of this compound?

A2: this compound is characterized by its apigenin backbone with sugars attached at specific positions. Specifically, it is 6-C-β-d-glucopyranosyl-8-C-β-l-arabinopyranosylapigenin []. The exact arrangement of the sugar units and the apigenin core can be confirmed through spectroscopic methods like NMR and HR-ESI-MS [, ].

Q3: Has this compound shown any interesting biological activity?

A3: While research is ongoing, a study on Erythrina corallodendron L. [] showed that this compound displayed significant antimalarial activity against both the D6 and W2 strains of Plasmodium falciparum (the parasite responsible for malaria). This finding suggests potential for further investigation into this compound as a natural antimalarial agent.

Q4: How does the structure of this compound compare to similar compounds, and does this impact its activity?

A4: this compound is structurally similar to other flavone C-glycosides like schaftoside and isoschaftoside. These compounds differ in the arrangement of the sugar moieties attached to the apigenin core. Interestingly, in the Erythrina corallodendron L. study [], isoschaftoside also exhibited significant antimalarial activity, while a structurally related compound, compound 3, exhibited selective inhibition of monoamine oxidase-B (MAO-B), suggesting the specific sugar arrangement plays a crucial role in determining the biological activity and target specificity.

Q5: Are there any analytical techniques used to identify and quantify this compound in plant extracts?

A5: Researchers often employ a combination of chromatographic and spectroscopic techniques to identify and quantify this compound. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly UHPLC-Q-Orbitrap-MS, has been used to analyze the metabolic profiles of plants containing this compound []. NMR spectroscopy is crucial for structural elucidation [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.